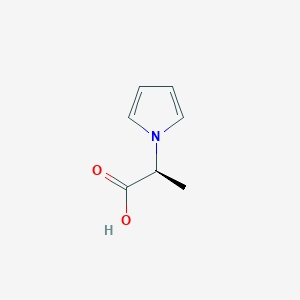

(2S)-2-(1H-Pyrrol-1-YL)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

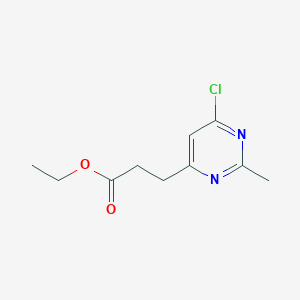

“(2S)-2-(1H-Pyrrol-1-YL)propanoic acid” is a chemical compound with the CAS Number: 116838-52-9 . It has a molecular weight of 139.15 and its IUPAC name is (2S)-2-(1H-pyrrol-1-yl)propanoic acid .

Molecular Structure Analysis

The molecular structure of “(2S)-2-(1H-Pyrrol-1-YL)propanoic acid” is represented by the linear formula C7H9NO2 . The InChI code for this compound is 1S/C7H9NO2/c1-6(7(9)10)8-4-2-3-5-8/h2-6H,1H3,(H,9,10)/t6-/m0/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-(1H-Pyrrol-1-YL)propanoic acid” include a molecular weight of 139.15 and a linear formula of C7H9NO2 .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

(2S)-2-(1H-Pyrrol-1-yl)propanoic acid has been utilized as a key ketene source in the synthesis of monocyclic-2-azetidinones , showcasing its pivotal role in organic synthesis. This process benefits from controlled diastereoselectivity, influenced by the hindrance between ketene and imines, allowing for the selective production of specific isomers in some instances. This utilization underscores the compound's versatility and importance in facilitating complex organic reactions, offering a straightforward method for the synthesis of β-lactams through [2+2] cycloaddition reactions (Behzadi et al., 2015).

Molecular Structure Analysis

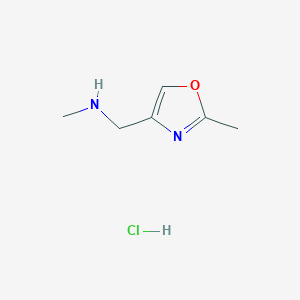

The compound 3-(Pyrrole-2′-carboxamido)propanoic acid was synthesized, yielding insights into the structural characteristics of related compounds. X-ray diffraction analysis of this compound provided detailed information on its crystal structure, facilitating a deeper understanding of its molecular configuration and interactions. This research exemplifies the scientific value of (2S)-2-(1H-Pyrrol-1-yl)propanoic acid derivatives in contributing to our knowledge of chemical structures and properties (Zeng Xiang, 2005).

Electrochemical Studies

Further application of related compounds includes electrochemical studies , particularly focusing on the reduction of carbon dioxide. Iron(0) porphyrins, in combination with weak Brönsted acids like 2-pyrrolidone, have shown improved catalysis in CO2 reduction, demonstrating the potential of (2S)-2-(1H-Pyrrol-1-yl)propanoic acid derivatives in environmental chemistry and green technology. This research indicates the compound's relevance in developing new methods for CO2 conversion, aiming at sustainable solutions for climate change mitigation (Bhugun, Lexa, & Savéant, 1996).

Hydrogen Bonding Investigation

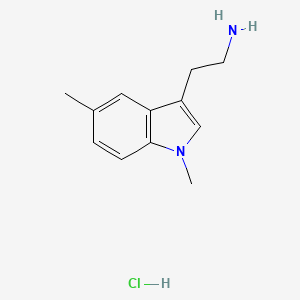

A study focusing on hydrogen bonding in derivatives of (2S)-2-(1H-Pyrrol-1-yl)propanoic acid highlights the compound's significance in understanding molecular interactions. Research on 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and its analogs revealed intricate details about hydrogen bonding patterns, contributing valuable information to the field of supramolecular chemistry. These insights assist in the design and synthesis of new molecules with desired properties and functions (Dobbin et al., 1993).

Propiedades

IUPAC Name |

(2S)-2-pyrrol-1-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-6(7(9)10)8-4-2-3-5-8/h2-6H,1H3,(H,9,10)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHRJNLVFAQKOG-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1C=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(1H-Pyrrol-1-YL)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone](/img/structure/B2828848.png)

![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2828849.png)

![3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2828854.png)

![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2828860.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2828861.png)

![3-(4-methoxyphenyl)-6-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2828863.png)

![{6-Chloro-4-[(2,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2828866.png)

![2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2828870.png)